![molecular formula C18H11ClN6O B12203917 3-[7-(3-chlorophenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl]phenol](/img/structure/B12203917.png)
3-[7-(3-chlorophenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl]phenol
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Overview
Description
3-[7-(3-chlorophenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl]phenol is a complex organic compound featuring a pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffold.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[7-(3-chlorophenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl]phenol typically involves multi-step reactions. One common route includes the reaction of 2-ethoxymethyleneamino-1H-pyrrole-3-carbonitriles with acid hydrazides, followed by cyclization and functionalization steps . The reaction conditions often involve the use of organic solvents such as dimethylformamide (DMF) and catalysts like acid chlorides .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the scalability of the synthetic routes mentioned above can be adapted for industrial applications, ensuring the use of appropriate reaction vessels, temperature control, and purification techniques to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions
3-[7-(3-chlorophenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl]phenol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the phenolic and chlorophenyl moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated solvents and bases like sodium hydroxide or potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines.
Scientific Research Applications
Adenosine A2A Receptor Antagonism
One of the primary applications of this compound lies in its role as a selective antagonist for adenosine A2A receptors. These receptors are implicated in several neurological disorders, including Parkinson's disease. Compounds with similar structures have demonstrated high affinity and selectivity for A2A receptors compared to A1 receptors, suggesting potential therapeutic benefits in treating neurodegenerative diseases .
Anticancer Activity
Research has indicated that derivatives of pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidines exhibit significant anticancer properties. For instance:
- Compounds derived from this scaffold have shown effectiveness against various cancer cell lines by inducing apoptosis and inhibiting cell migration and cycle progression .
- Molecular docking studies have explored the binding mechanisms of these compounds to target proteins involved in cancer proliferation .
Synthesis and Derivative Development
The synthesis of 3-[7-(3-chlorophenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl]phenol can be achieved through several methods that often involve the modification of existing pyrazole and triazole frameworks. The development of derivatives can lead to compounds with enhanced biological activities or improved pharmacological profiles .
Comparative Analysis of Related Compounds
Compound Name | Structural Features | Biological Activity |
---|---|---|
7H-Pyrazolo(4,3-e)(1,2,4)triazolo(1,5-c)pyrimidin-5-amine | Similar pyrazole-triazole structure | A2A receptor antagonist |
5-Amino-7H-pyrazolo(4,3-e)(1,2,4)triazolo(1,5-c)pyrimidine | Lacks chlorophenyl substitution | Potential anticancer activity |
6-(Trifluoromethyl)-pyrazolo(4,3-e)(1,2,4)triazolo(1,5-c)pyrimidine | Trifluoromethyl group instead of chlorophenyl | Enhanced metabolic stability |
This table illustrates how variations in substituents can significantly impact the biological activity and therapeutic potential of related compounds.
Case Studies and Research Findings
Numerous studies have documented the effects of compounds similar to this compound:
- Neuroprotective Effects : Research has shown that certain derivatives act as neuroprotective agents by modulating adenosine receptor activity .
- Anticancer Efficacy : Studies indicate that specific derivatives can inhibit tumor growth significantly and induce apoptosis in cancer cell lines such as MCF-7 .
These findings highlight the compound's versatility and potential applications across various therapeutic areas.
Mechanism of Action
The compound exerts its effects primarily through the inhibition of CDK2, a protein kinase involved in cell cycle regulation. By binding to the active site of CDK2, it prevents the phosphorylation of target proteins, thereby halting cell cycle progression and inducing apoptosis in cancer cells . Molecular docking studies have shown that the compound fits well into the CDK2 active site, forming essential hydrogen bonds with key amino acids .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another scaffold used for CDK2 inhibition.
7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidines: Synthesized through similar routes and used for various biological applications.
Tris[1,2,4]triazolo[1,3,5]triazine: A novel acceptor used in constructing star-shaped derivatives for different applications.
Uniqueness
3-[7-(3-chlorophenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl]phenol stands out due to its specific structural features, which confer high potency and selectivity as a CDK2 inhibitor. Its unique combination of a pyrazolo and triazolo moiety enhances its binding affinity and biological activity .
Biological Activity
The compound 3-[7-(3-chlorophenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl]phenol is a complex heterocyclic molecule that has drawn significant interest in medicinal chemistry due to its potential biological activities. Its unique structural features combine multiple aromatic and heterocyclic rings, which may influence its pharmacological properties.
Chemical Structure and Properties
- Molecular Formula : C16H13ClN6O2
- Molecular Weight : Approximately 358.76 g/mol
- Structural Features : The compound consists of a pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine moiety substituted with a 3-chlorophenyl group and hydroxyl groups at the 1 and 3 positions of the benzene ring. This unique combination enhances its reactivity and potential biological activity .
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The binding affinity to these targets can inhibit enzymatic activity or modulate receptor functions, leading to alterations in cellular pathways. For instance, it has been noted that compounds with similar structures can inhibit cell proliferation in various cancer cell lines .
Anticancer Properties
Research indicates that derivatives of pyrazolo-triazolo-pyrimidines exhibit significant antiproliferative effects against various cancer cell lines. For example:
- Cell Lines Tested : MCF-7 (breast cancer), HCT116 (colon cancer), HePG-2 (liver cancer)
- Findings : Some analogs demonstrated potent cytotoxicity with IC50 values ranging from 0.3 to 24 µM against these cell lines. Notably, certain compounds induced apoptosis and inhibited tumor growth effectively .
Other Biological Activities
In addition to anticancer effects, related compounds have shown:
- Antimicrobial Activity : Some pyrazolo derivatives exhibit antibacterial properties against pathogenic bacteria.
- Antiparasitic and Antifungal Effects : Certain structural analogs have been reported to possess significant antifungal and antiparasitic activities .
Comparative Analysis of Biological Activity
Compound | Activity Type | Cell Line | IC50 Value (µM) | Reference |
---|---|---|---|---|
Compound A | Anticancer | MCF-7 | 0.3 | |
Compound B | Anticancer | HCT116 | 7.60 | |
Compound C | Antibacterial | Various | N/A | |
Compound D | Antifungal | Various | N/A |
Case Studies
- Antiproliferative Activity Study : A study evaluated the cytotoxic effects of various pyrazolo derivatives on MCF-7 cells using the MTT assay. The results indicated that specific substitutions significantly enhanced activity compared to non-substituted compounds .
- Mechanistic Insights : Molecular docking studies have provided insights into the binding modes of these compounds with target proteins such as EGFR and VEGFR2, suggesting that modifications in the structural scaffold can lead to improved selectivity and potency against cancer targets .
Properties
Molecular Formula |
C18H11ClN6O |
---|---|
Molecular Weight |
362.8 g/mol |
IUPAC Name |
3-[10-(3-chlorophenyl)-3,5,6,8,10,11-hexazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaen-4-yl]phenol |
InChI |
InChI=1S/C18H11ClN6O/c19-12-4-2-5-13(8-12)25-17-15(9-21-25)18-22-16(23-24(18)10-20-17)11-3-1-6-14(26)7-11/h1-10,26H |
InChI Key |
OMECXMMYGDIPGC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)O)C2=NN3C=NC4=C(C3=N2)C=NN4C5=CC(=CC=C5)Cl |
Origin of Product |
United States |
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